Gedatolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor for Cancer Research
Gedatolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Gedatolisib (also known as PF-05212384) is an investigational, potent, and reversible dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1] This comprehensive blockade of the PI3K/mTOR pathway offers a promising strategy to overcome the adaptive resistance mechanisms that can arise with single-target inhibitors.[2][3] This technical guide provides an in-depth overview of Gedatolisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Gedatolisib exerts its anti-cancer effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two key nodes in a crucial signaling cascade.[3][4] By targeting all four Class I PI3K isoforms (α, β, γ, and δ), Gedatolisib offers a broad inhibition of the pathway, which is often activated through various genetic alterations in different cancer types.[2] Furthermore, its potent inhibition of both mTORC1 and mTORC2 complexes helps to prevent the feedback activation of PI3K that can occur with mTORC1-selective inhibitors.[2] This dual-target approach leads to a more comprehensive and durable suppression of the PI3K/mTOR pathway, ultimately resulting in the inhibition of tumor cell growth and proliferation, and in some cases, the induction of apoptosis.[3][4]
Data Presentation
In Vitro Kinase Inhibitory Activity
Gedatolisib demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR in cell-free assays.
| Target | IC50 (nM) |
| PI3Kα | 0.4[5] |
| PI3Kβ | Data not consistently available in searched results |
| PI3Kγ | 5.4[5] |
| PI3Kδ | Data not consistently available in searched results |
| mTOR | 1.6[5] |
| PI3Kα (H1047R mutant) | 0.6[5] |
| PI3Kα (E545K mutant) | 0.6[5] |
In Vitro Cellular Proliferation
Gedatolisib inhibits the growth of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-361 | Breast Cancer | 4[5] |
| PC3-MM2 | Prostate Cancer | 13.1[5] |
Preclinical Pharmacokinetics in Mice
| Parameter | Value |
| Dose | 10 mg/kg (intravenous)[6] |
| Clearance | 26 mL/min/kg[6] |
| Volume of Distribution (Vss) | 5.38 L/kg[6] |
| Terminal Half-life (t1/2) | 3.62 hours[6] |
| Tumor-to-Plasma Partition Coefficient (Kp,tumor) | 1.81[6] |
Clinical Efficacy
Gedatolisib has shown promising clinical activity in combination with other agents in various cancer types.
| Cancer Type | Combination Therapy | Key Efficacy Endpoint | Result |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Gedatolisib + Darolutamide | 6-month radiographic Progression-Free Survival (rPFS) rate | 66%[7][8] |
| HER2+ Metastatic Breast Cancer (heavily pretreated) | Gedatolisib + Trastuzumab-pkrb | Objective Response Rate (ORR) | 43%[7][9] |
| HER2+ Metastatic Breast Cancer (heavily pretreated) | Gedatolisib + Trastuzumab-pkrb | Median Progression-Free Survival (PFS) | 6.0 months[8] |
| HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type) | Gedatolisib + Palbociclib + Fulvestrant | Median Progression-Free Survival (PFS) | 9.3 months[10] |
| HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type) | Gedatolisib + Fulvestrant | Median Progression-Free Survival (PFS) | 7.4 months[10] |
Experimental Protocols
In Vitro PI3K Kinase Assay (HTRF-based)
This protocol is adapted from a generic HTRF (Homogeneous Time-Resolved Fluorescence) assay for PI3K inhibitors.[11]
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
PIP2 substrate
-
Gedatolisib or other test compounds
-
ATP
-
Kinase reaction buffer
-
Stop solution (containing EDTA)
-
Detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and streptavidin-APC)
-
384-well opaque black plates
-
Multilabel plate reader with HTRF capability
Procedure:
-
Prepare serial dilutions of Gedatolisib in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the PI3K enzyme and the test compound to the reaction buffer containing PIP2. Incubate at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding the Stop Solution.
-
Add the detection reagents to each well and incubate in the dark for 2 hours.
-
Measure the HTRF signal using a plate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation
This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells treated with Gedatolisib.[12][13]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Gedatolisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gedatolisib or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Gedatolisib in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Gedatolisib formulation for injection (e.g., in a suitable vehicle)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture the cancer cells to be implanted.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Gedatolisib or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intravenous).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of Gedatolisib.
Conclusion
Gedatolisib is a potent dual PI3K/mTOR inhibitor with a compelling mechanism of action that translates into significant anti-tumor activity in preclinical models and promising efficacy in clinical trials.[16][17] Its ability to comprehensively block the PI3K/mTOR pathway provides a strong rationale for its continued development as a cancer therapeutic, both as a single agent and in combination with other targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Gedatolisib and other dual PI3K/mTOR inhibitors in various cancer contexts.
References
- 1. biospace.com [biospace.com]
- 2. celcuity.com [celcuity.com]
- 3. What is Gedatolisib used for? [synapse.patsnap.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Celcuity Reports Clinical Data from Two Early Phase Studies of Gedatolisib - BioSpace [biospace.com]
- 10. investing.com [investing.com]
- 11. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
